CGP 37849 belongs to the class of compounds known as amino acids and is specifically categorized under NMDA receptor antagonists. The compound's synthesis involves modifications to the basic structure of earlier NMDA antagonists to enhance potency and selectivity . It is primarily sourced from laboratory synthesis and has been extensively studied in pharmacological research settings.
The synthesis of CGP 37849 involves several key steps:
CGP 37849 features a unique molecular structure characterized by its unsaturated phosphonopentanoic acid backbone. Key structural attributes include:
The stereochemistry plays an important role in its activity, with the D-stereoisomer being significantly more potent than its L-counterpart .
CGP 37849 acts primarily through competitive inhibition at NMDA receptor sites. In vitro studies have demonstrated that it effectively inhibits the binding of glutamate, which is crucial for NMDA receptor activation. The compound exhibits:
The compound's ability to suppress NMDA-induced neuronal firing in hippocampal slices highlights its potential in modulating excitatory neurotransmission .
CGP 37849 functions by competitively blocking the NMDA receptors, which are critical for synaptic plasticity and memory function. The mechanism involves:
CGP 37849 exhibits several notable physical and chemical properties:
These properties contribute to its utility in pharmacological research and potential clinical applications .
CGP 37849 has several significant applications in scientific research:
CGP 37849, chemically designated as (E)-(±)-2-Amino-4-methyl-5-phosphono-3-pentenoic acid (C₆H₁₂NO₅P; MW = 209.14 Da), is a structurally optimized analogue of 2-amino-5-phosphonopentanoate (AP5) [3] [7]. Its design incorporates two critical modifications: an unsaturated vinyl bond between C3 and C4, and a methyl substituent at C4, resulting in enhanced receptor affinity [7]. Stereochemical studies confirm that biological activity resides exclusively in the (E)-configuration (trans isomer) and the D-stereoisomer, which exhibits 4–7-fold greater potency than earlier NMDA antagonists like CPP (Ki = 35 nM vs. CPP’s Ki = ~150 nM) [3] [7]. The phosphonate group (–CPO₃H₂) and carboxylate (–COOH) moieties are essential for competitive binding at the NMDA receptor’s glutamate recognition site, forming ionic interactions with receptor residues [3] [6].
Key Stereochemical Contributions to NMDA Receptor Antagonism:
Isomer | Configuration | Relative Potency | Receptor Binding (Ki) |
---|---|---|---|
D-isomer | (E) | High | 35 nM (CPP displacement) |
L-isomer | (E) | Negligible | >10,000 nM |
D/L-mixture | (Z) | Inactive | Undetectable |
Table 1: Stereospecificity of CGP 37849 isomers in NMDA receptor binding [3] [7].
The synthesis of CGP 37849 employs a Horner-Wadsworth-Emmons reaction, utilizing diethyl 4-methylphosphonopent-2-enoate as a key intermediate [3] [7]. Hydrolysis under acidic conditions yields the target phosphonic acid, followed by chiral separation to isolate the active D-(E)-isomer. Analytical characterization (HPLC, NMR) confirms ≥99% purity, with strict adherence to stereochemical homogeneity [1] [4].
Stability assessments reveal sensitivity to humidity and temperature. Solid-state CGP 37849 remains stable for ≥12 months when stored desiccated at +4°C, but degradation occurs rapidly in aqueous solutions at physiological pH (t₁/₂ < 24 hours at 37°C) [1] [6]. This instability arises from intramolecular cyclization or oxidation at the vinyl bond [4]. Consequently, its ethyl ester prodrug, CGP 39551, was developed to enhance solution stability and membrane permeability [3] [7].
Physicochemical Properties:
Property | Value |
---|---|
Molecular Formula | C₆H₁₂NO₅P |
Molecular Weight | 209.14 Da |
Purity | ≥99% (HPLC) |
Storage Conditions | Desiccated, +4°C |
Solubility (H₂O) | 100 mM (with warming) |
CAS No. | 127910-31-0 |
Table 2: Physicochemical profile of CGP 37849 [1] [4] [6].
CGP 37849 demonstrates significant central nervous system penetration following oral administration, distinguishing it from earlier NMDA antagonists requiring invasive delivery [3] [7]. In rodent studies, oral dosing (2–25 mg/kg) achieves brain concentrations sufficient to antagonize hippocampal NMDA receptors within 30 minutes, with effects persisting for 2–4 hours [3] [5]. Its bioavailability is attributed to active transport via amino acid carriers, though absolute oral bioavailability remains unquantified in available literature.
The prodrug CGP 39551 (ethyl ester of CGP 37849) exhibits superior pharmacokinetics. Enzymatic hydrolysis by brain esterases converts it to active CGP 37849, yielding a lower anticonvulsant ED₅₀ (4 mg/kg p.o. in mice) compared to the parent compound (ED₅₀ = 21 mg/kg p.o.) [3] [7]. Electrophysiological recordings confirm target engagement: oral CGP 37849 (10 mg/kg) selectively blocks NMDA-induced firing in rat hippocampal CA1 neurons without affecting quisqualate or kainate responses [3] [8].
Pharmacokinetic Comparison:
Parameter | CGP 37849 | CGP 39551 (Prodrug) |
---|---|---|
Anticonvulsant ED₅₀ | 21 mg/kg (p.o.) | 4 mg/kg (p.o.) |
Hippocampal NMDA Block | Effective (10 mg/kg) | Enhanced efficacy |
Metabolic Pathway | Direct action | Ester hydrolysis |
Table 3: In vivo pharmacokinetic and pharmacodynamic profiles [3] [5] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1